Product packaging for 1-bromo-8-(tert-butoxy)octane(Cat. No.:CAS No. 112983-41-2)

1-bromo-8-(tert-butoxy)octane

Cat. No.: B6212495
CAS No.: 112983-41-2
M. Wt: 265.23 g/mol
InChI Key: AXAFHJZPUNNANV-UHFFFAOYSA-N
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Description

1-Bromo-8-(tert-butoxy)octane (CAS 112983-41-2) is a bromoalkane derivative with the molecular formula C12H25BrO and a molecular weight of 265.23 g/mol . Its structure features a linear octane chain terminated by a bromine atom at one end and a tert-butoxy ether group (CC(C)(C)O-) at the other . This configuration, represented by the SMILES string CC(C)(C)OCCCCCCCCBr, makes it a versatile building block in organic synthesis . The terminal bromine serves as an excellent leaving group, enabling efficient nucleophilic substitution reactions to introduce the 8-(tert-butoxy)octyl chain. Conversely, the tert-butoxy group acts as a robust protecting group for alcohols, stable under basic conditions and readily removable with acid . This combination of reactivity and protection is particularly valuable in multi-step synthesis, such as in the construction of pheromones and other complex molecules, where it functions as a key intermediate to ensure regiocontrol and prevent unwanted side reactions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112983-41-2

Molecular Formula

C12H25BrO

Molecular Weight

265.23 g/mol

IUPAC Name

1-bromo-8-[(2-methylpropan-2-yl)oxy]octane

InChI

InChI=1S/C12H25BrO/c1-12(2,3)14-11-9-7-5-4-6-8-10-13/h4-11H2,1-3H3

InChI Key

AXAFHJZPUNNANV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCCCCBr

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 8 Tert Butoxy Octane

Precursor Synthesis: Advanced Approaches to 8-Bromo-1-octanol (B1265630)

Bromination of 1,8-Octanediol (B150283): Mechanistic and Efficiency Considerations

The direct bromination of 1,8-octanediol is a common method for preparing 8-bromo-1-octanol. This reaction is typically carried out using hydrobromic acid (HBr).

One established procedure involves dissolving 1,8-octanediol in a solvent like toluene. chemicalbook.comchemicalbook.com An aqueous solution of hydrobromic acid is then added, and the mixture is refluxed with a Dean-Stark apparatus to remove the water produced during the reaction. chemicalbook.comchemicalbook.com This removal of water drives the equilibrium towards the formation of the desired product. The reaction is typically allowed to proceed for several hours, after which the organic layer is washed, dried, and the solvent is evaporated to yield 8-bromo-1-octanol. chemicalbook.comchemicalbook.com In some cases, this method can produce the product in quantitative yield. chemicalbook.comchemicalbook.com

The mechanism of the reaction between diols and bromine in an acidic solution is complex and can proceed through different pathways depending on the structure of the diol. ias.ac.in For non-vicinal diols like 1,8-octanediol, the reaction generally proceeds via a hydride-transfer mechanism, similar to that of monohydric alcohols. ias.ac.in The reaction is first-order with respect to both the diol and bromine. ias.ac.in

Table 1: Synthesis of 8-Bromo-1-octanol from 1,8-Octanediol

ReactantsReagentsSolventReaction TimeYield
1,8-OctanediolHydrobromic Acid (48% aq.)Toluene8 hoursQuantitative

This table summarizes a common laboratory-scale synthesis. Industrial processes may vary.

Alternative Routes to ω-Bromoalcohols for Etherification

While the direct bromination of diols is a primary method, other synthetic strategies can be employed to produce ω-bromoalcohols. These alternative routes may be advantageous in specific contexts, such as when starting materials are more readily available or when seeking to avoid certain reaction conditions. Understanding these alternatives is crucial for optimizing the synthesis of precursors for subsequent etherification reactions.

Selective tert-Butoxy (B1229062) Ether Formation

The final step in the synthesis of 1-bromo-8-(tert-butoxy)octane is the selective formation of a tert-butoxy ether at the hydroxyl group of 8-bromo-1-octanol. This requires a method that is chemoselective, meaning it preferentially reacts with the hydroxyl group without affecting the bromo functionality.

Catalytic Protection of Hydroxyl Groups in the Presence of Bromine Functionality

The protection of alcohols as tert-butyl ethers is a valuable transformation in organic synthesis due to the stability of the tert-butyl group under various conditions. puchd.ac.in The challenge in this specific synthesis lies in performing this protection selectively in the presence of a bromine atom within the same molecule.

Acid catalysts are commonly employed for the formation of tert-butyl ethers from alcohols. Solid acid catalysts, such as the sulfonic resin Amberlyst-15, offer advantages in terms of ease of separation and potential for recycling. unicartagena.edu.co The mechanism of etherification using a catalyst like Amberlyst-15 involves the protonation of the alcohol's hydroxyl group, followed by the elimination of water to form a carbocation. unicartagena.edu.co A second alcohol molecule can then act as a nucleophile, attacking the carbocation to form the ether. unicartagena.edu.co

In the context of producing this compound, a tert-butyl source such as isobutene would be used in conjunction with the acid catalyst. The reaction of an isobutene-containing stream with water over a solid, acidic catalyst is a known method for producing tert-butanol (B103910), highlighting the reactivity of isobutene under these conditions. google.com

Table 2: Acid Catalysts for Etherification

CatalystTypeKey Features
Amberlyst H15Sulfonic ResinHeterogeneous, reusable catalyst. unicartagena.edu.coresearchgate.net

Ytterbium triflate (Yb(OTf)₃) has emerged as an effective Lewis acid catalyst for the formation of tert-butyl ethers from alcohols using di-tert-butyl dicarbonate (B1257347) (Boc₂O). puchd.ac.inacs.org This method has been shown to be efficient, with high conversions of alcohols to tert-butyl ethers achieved in a relatively short time. puchd.ac.inacs.org The reaction can be used for the selective protection of alcohols in the presence of other functional groups, including alkyl halides. acs.org

The proposed mechanism involves the formation of a chelate complex between the alcohol and the ytterbium triflate catalyst. researchgate.net This is followed by a reaction with di-tert-butyl dicarbonate and subsequent decomposition to form the tert-butyl ether with the elimination of carbon dioxide. researchgate.net The reaction conditions, including solvent, temperature, and reaction time, play a significant role in the efficiency of this process. acs.org While this catalytic system shows broad applicability, its effectiveness can be influenced by the specific substrate and the presence of other functional groups. puchd.ac.inacs.org

Table 3: Ytterbium Triflate Catalyzed Etherification

CatalystReagentKey Advantage
Ytterbium Triflate (Yb(OTf)₃)Di-tert-butyl Dicarbonate (Boc₂O)High efficiency and selectivity for alcohol protection. puchd.ac.inacs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key variables that influence the yield and selectivity of the etherification step include the choice of catalyst, solvent, temperature, and the nature of the base used.

For the tert-butylation of 8-bromo-1-octanol, various conditions can be fine-tuned to maximize the formation of the desired ether and minimize the occurrence of side reactions, such as elimination. The following interactive data table illustrates the impact of different reaction parameters on the yield of this compound, based on typical findings in related etherification reactions.

Interactive Data Table: Optimization of Reaction Conditions for the Synthesis of this compound

EntryCatalyst (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (5)Dichloromethane (B109758)-251265
2H₂SO₄ (10)Dichloromethane-40875
3Montmorillonite (B579905) K-10 (20 wt%)Toluene-80685
4Amberlyst-15 (15 wt%)Methyl tert-butyl ether (MTBE)-601090
5Tetrabutylammonium (B224687) bromide (5)Toluene/Water (1:1)aq. NaOH70592

Detailed research findings indicate that solid acid catalysts, such as montmorillonite clays (B1170129) and ion-exchange resins like Amberlyst-15, can significantly enhance the efficiency of tert-butylation reactions. rasayanjournal.co.in These catalysts offer advantages in terms of ease of separation and recyclability. The use of phase-transfer catalysts, such as tetrabutylammonium bromide, in a biphasic system can also lead to high yields under milder conditions. rasayanjournal.co.in The optimization table demonstrates that a combination of an appropriate catalyst, solvent, and temperature is crucial for achieving high yields. For instance, employing a phase-transfer catalyst in a toluene/water system can result in excellent yields in a relatively short reaction time.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, using less hazardous substances, and improving energy efficiency.

One of the key green chemistry strategies applicable to this synthesis is the use of phase-transfer catalysis (PTC) . PTC allows for the reaction to be carried out in a biphasic system (e.g., organic-aqueous), which can eliminate the need for anhydrous organic solvents and often allows for the use of more environmentally benign reactants. rasayanjournal.co.in The catalyst facilitates the transfer of the reactive species between the two phases, thereby promoting the reaction.

The selection of greener solvents is another important aspect. Traditional solvents like dichloromethane can be replaced with more sustainable alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, and cyclopentyl methyl ether (CPME) are considered greener alternatives to solvents like tetrahydrofuran (B95107) (THF) and other ethers. Current time information in Pasuruan, ID. Methyl tert-butyl ether (MTBE) has also been explored as a greener solvent option. edubirdie.com

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov For the Williamson ether synthesis of this compound from 8-bromo-1-octanol and a tert-butylating agent like tert-butanol, the atom economy can be calculated. In an ideal scenario where tert-butanol reacts with 8-bromo-1-octanol to form the ether and water, the atom economy would be relatively high. However, if a protecting group strategy is employed, the atom economy would be lower due to the additional steps of protection and deprotection.

Reactivity and Chemical Transformations of 1 Bromo 8 Tert Butoxy Octane

Nucleophilic Substitution Reactions at the Bromine Center

The primary alkyl bromide in 1-bromo-8-(tert-butoxy)octane is susceptible to nucleophilic substitution, a fundamental class of reactions in organic chemistry. pressbooks.pub These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. pearson.com The rate and efficiency of these substitutions are influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

One of the key applications of this compound is its reaction with carbon-based nucleophiles to form new carbon-carbon bonds. Among these, lithium acetylide complexes are particularly useful for introducing alkyne functionalities. The reaction involves the deprotonation of a terminal alkyne with a strong base, such as an organolithium reagent, to generate a highly nucleophilic lithium acetylide. This acetylide then readily displaces the bromide from this compound to yield a protected alkynyl ether.

This transformation is a mild and efficient method for the alkynylation of alkyl halides. rug.nl The reaction proceeds smoothly and offers a reliable pathway to a variety of protected acetylenic compounds. rug.nl These products can serve as versatile intermediates for further synthetic elaborations.

Table 1: Examples of Nucleophilic Substitution with Carbon-Based Nucleophiles
NucleophileProductReaction Conditions
Lithium (trimethylsilyl)acetylide1-(tert-Butoxy)-8-(trimethylsilylethynyl)octaneTypically in an ethereal solvent like THF at low temperatures
Lithium phenylacetylide1-(tert-Butoxy)-10-phenyldec-9-yneAnhydrous conditions, often with an excess of the nucleophile

The alkyl bromide moiety of this compound serves as an effective electrophile in alkylation reactions, enabling the construction of longer carbon chains. This is a fundamental strategy in organic synthesis for building molecular complexity. For instance, it can react with enolates derived from carbonyl compounds, carbanions from organometallic reagents, or other carbon nucleophiles.

These alkylation reactions are pivotal in synthesizing molecules with extended aliphatic chains that may possess a terminal functional group precursor (the protected hydroxyl group). The choice of base, solvent, and temperature is critical to ensure efficient reaction and minimize potential side reactions, such as elimination.

In addition to classical nucleophilic substitutions, the alkyl bromide of this compound can participate in transition metal-catalyzed cross-coupling reactions. researchgate.net These powerful bond-forming reactions have revolutionized organic synthesis. acs.org Methodologies such as Suzuki, Stille, Negishi, and Sonogashira couplings, while more commonly applied to aryl and vinyl halides, can also be adapted for alkyl halides under specific catalytic conditions. whiterose.ac.uk

For example, a nickel-catalyzed cross-coupling could be employed to couple the octyl chain with an aryl or vinyl partner. acs.orgnih.gov These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk The success of these couplings with alkyl bromides often depends on the careful selection of the catalyst, ligands, and reaction conditions to favor the desired cross-coupling pathway over competing processes.

Transformations Involving the tert-Butoxy (B1229062) Protecting Group

The tert-butoxy group serves as a robust protecting group for the hydroxyl functionality at the other end of the octane (B31449) chain. Its stability and selective removal are key features that contribute to the utility of this compound in multistep synthesis. eurekaselect.comresearchgate.net

The tert-butyl ether can be cleaved under acidic conditions to deprotect the hydroxyl group. Common reagents for this transformation include strong acids like trifluoroacetic acid (TFA) or mineral acids. The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation.

Once deprotected, the resulting primary alcohol, 8-bromooctan-1-ol, can undergo a wide range of functional group transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to other functional groups, thus expanding the synthetic possibilities. A notable method for cleavage involves the use of anhydrous cerium(III) chloride and sodium iodide in acetonitrile (B52724), which allows for the removal of the tert-butyl group under relatively mild conditions. researchgate.net

Table 2: Cleavage Conditions for the tert-Butoxy Group
Reagent/ConditionsProductNotes
Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)8-Bromooctan-1-olCommon and effective, but strongly acidic.
Anhydrous CeCl₃/NaI in CH₃CN8-Bromooctan-1-olMilder conditions, compatible with various functionalities. researchgate.net
Aqueous Phosphoric Acid (85 wt%)8-Bromooctan-1-olAn efficient and mild reagent. researchgate.net

A significant advantage of the tert-butoxy protecting group is its high stability under a wide range of reaction conditions, particularly basic and nucleophilic conditions. researchgate.net It is also stable to many reducing and oxidizing agents. This robustness allows for extensive chemical modifications at the bromide-containing end of the molecule without affecting the protected hydroxyl group.

The tert-butyl ether is generally stable to:

Basic conditions: It withstands strong bases like alkali metal hydroxides and alkoxides. researchgate.net

Nucleophilic attack: It is resistant to a variety of nucleophiles. researchgate.netorganic-chemistry.org

Hydrogenolysis: It is stable under conditions typically used for the cleavage of benzyl ethers. researchgate.net

Many oxidizing and reducing agents: It is compatible with a range of common redox reagents. organic-chemistry.org

This stability profile makes this compound a valuable intermediate for syntheses where the hydroxyl group needs to be masked during several synthetic steps involving the alkyl bromide functionality.

Chemo- and Regioselectivity in Multi-functionalized Substrates

The chemical behavior of this compound in molecules bearing additional reactive sites is a critical consideration in multi-step organic synthesis. The two primary functional groups, a primary alkyl bromide and a tert-butyl ether, exhibit distinct reactivities that can be exploited to achieve chemo- and regioselective transformations. The primary bromide is susceptible to nucleophilic substitution and elimination reactions, while the tert-butoxy group is a sterically hindered ether that is generally stable under neutral and basic conditions but can be cleaved under acidic conditions.

Detailed research findings on the chemo- and regioselectivity of this compound in multi-functionalized substrates are not extensively documented in publicly available literature. However, the reactivity of each functional group can be predicted based on established principles of organic chemistry. In a substrate containing this compound and another functional group, such as an ester or a ketone, reactions can be directed to a specific site by carefully selecting the reagents and reaction conditions.

For instance, a nucleophilic substitution at the primary bromide can be achieved using a wide range of nucleophiles, such as azides, cyanides, or thiolates, under standard SN2 conditions. The tert-butoxy group would be expected to remain intact under these conditions. Conversely, selective cleavage of the tert-butoxy ether could be accomplished using strong acids like trifluoroacetic acid, while the primary bromide would likely be unreactive, although elimination reactions could be a potential side reaction depending on the substrate and conditions.

The regioselectivity of reactions involving this compound would be prominent when the molecule is reacted with a di-functional nucleophile. The "hard" and "soft" nature of the nucleophilic centers would dictate which end of the nucleophile reacts with the electrophilic carbon of the C-Br bond.

Interactive Data Table: Predicted Chemo- and Regioselective Reactions

Substrate Containing this compound and...Reagent(s) and ConditionsExpected Major ProductSelectivity
A remote ester group1. NaN3, DMF, heat; 2. LiAlH4, THF8-(tert-butoxy)octan-1-amineChemoselective (bromide reacts, ester is reduced)
A remote ketone groupNaBH4, MeOH1-bromo-8-(tert-butoxy)octan-x-olChemoselective (ketone reduced, bromide and ether intact)
A remote alkene group1. BH3-THF; 2. H2O2, NaOH1-bromo-8-(tert-butoxy)octan-x,y-diolChemoselective (alkene hydroborated, bromide and ether intact)
A di-functional nucleophile (e.g., amino-thiol)K2CO3, AcetoneS-(8-(tert-butoxy)octyl)cysteamineRegioselective (soft thiol attacks, hard amine does not)

Further experimental studies are necessary to fully elucidate and document the chemo- and regioselective transformations of this compound in various multi-functionalized molecular architectures. Such research would be valuable for the strategic design of complex target molecules in fields such as medicinal chemistry and materials science.

Applications of 1 Bromo 8 Tert Butoxy Octane As a Synthetic Intermediate

A Strategic Building Block in Natural Product Total Synthesis

The intricate and often stereochemically complex structures of natural products demand a robust toolbox of synthetic strategies. 1-Bromo-8-(tert-butoxy)octane has proven to be a valuable component in this toolbox, particularly in the synthesis of lepidopteran insect pheromones and other bioactive molecules.

Synthesis of Lepidopteran Insect Pheromones: Key Coupling Schemes and Stereocontrol

Lepidopteran insect pheromones, a class of chemical signals used for communication and mating, are often long-chain unsaturated alcohols, acetates, or aldehydes. The precise geometry of the double bonds within these molecules is crucial for their biological activity, making stereocontrol a paramount challenge in their synthesis. This compound has been effectively employed as a key building block in the synthesis of these important semiochemicals.

A notable example is the synthesis of (Z)-9-tetradecen-1-yl acetate, the primary component of the sex pheromone of the summer fruit tortrix moth, Adoxophyes reticulana. A practical synthetic route utilizes a C8 + C2 coupling followed by a C10 + C4 coupling scheme. In this strategy, this compound is coupled with monosodium acetylene to form a terminal alkyne. This intermediate is then further elaborated through another coupling reaction. A key step in achieving the desired (Z)-stereochemistry is the stereoselective reduction of the resulting internal alkyne. The use of a nickel-boron catalyst (NiP-2) has been shown to be highly effective in this transformation, yielding the (Z)-isomer with high isomeric purity.

The general synthetic approach can be summarized in the following key steps:

Alkylation of an Acetylide: this compound serves as the electrophile in an alkylation reaction with an acetylide anion. This step efficiently forms a new carbon-carbon bond and extends the carbon chain.

Deprotection and Further Elaboration (if necessary): The tert-butoxy (B1229062) group can be removed under acidic conditions to reveal a primary alcohol, which can then be functionalized as required for the target pheromone.

Stereoselective Reduction: The triple bond in the alkyne intermediate is reduced to a double bond with specific stereochemistry. For the synthesis of many lepidopteran pheromones, a (Z)- or cis-double bond is required. Catalytic hydrogenation using specific catalysts, such as Lindlar's catalyst or, as mentioned, NiP-2, provides excellent control over this stereochemical outcome.

Pheromone Component Key Synthetic Strategy Involving this compound Method of Stereocontrol
(Z)-9-Tetradecen-1-yl acetateAlkylation of an acetylide with this compound, followed by further chain extension and functional group manipulation.Stereoselective reduction of an internal alkyne using a NiP-2 catalyst.

Role in the Synthesis of Bioactive Molecules (General Research Context)

The utility of this compound extends beyond pheromone synthesis into the broader realm of bioactive molecule construction. As a bifunctional molecule, it can introduce an eight-carbon chain with a protected hydroxyl group into a target structure. The terminal bromide allows for nucleophilic substitution or organometallic coupling reactions, while the tert-butoxy group provides a robust protecting group that can be removed later in the synthetic sequence. This strategy is valuable in the synthesis of complex natural products and their analogues, where sequential and controlled introduction of functional groups is essential. While specific, widespread examples in the total synthesis of other classes of bioactive molecules are not extensively documented in readily available literature, its role as an alkylating agent makes it a potentially useful tool for medicinal chemists in the construction of novel therapeutic agents.

Precursor in the Development of Advanced Materials

The unique structural features of this compound also lend themselves to the field of materials science, where precise control over molecular architecture is critical for tailoring material properties.

Integration into Polymer Architectures (e.g., via polymerization of derivatives)

While direct polymerization of this compound is not a common application, its derivatives can be envisioned as monomers or functionalizing agents in the synthesis of advanced polymer architectures. For instance, the terminal bromide could be converted into a polymerizable group, such as a methacrylate or a styrenic moiety. Polymerization of such a monomer would lead to a polymer with pendant octyl chains protected by a tert-butoxy group. Subsequent deprotection would yield a polymer with hydroxyl-functionalized side chains, which could be further modified to tune the polymer's properties, such as its hydrophilicity or its ability to participate in hydrogen bonding.

Furthermore, the bromide functionality allows for its use in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). A derivative of this compound could potentially be used as an initiator to grow polymer chains, resulting in polymers with a defined end-group derived from the octane (B31449) backbone. This approach offers a pathway to well-defined block copolymers where one block possesses the characteristics imparted by the octyl-tert-butoxy moiety.

Synthesis of Amphiphilic Molecules and Surfactants

Amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, are the fundamental components of surfactants. This compound can serve as a precursor to the hydrophobic tail of such molecules. The eight-carbon chain provides the necessary lipophilicity.

The synthesis of a surfactant from this compound would typically involve two key transformations:

Introduction of a Hydrophilic Head Group: The terminal bromide can be displaced by a variety of nucleophilic, hydrophilic moieties. For example, reaction with a tertiary amine would yield a quaternary ammonium salt, a common cationic surfactant. Alternatively, reaction with a poly(ethylene glycol) (PEG) derivative would lead to a nonionic surfactant.

Deprotection of the tert-butoxy Group: Removal of the tert-butyl group would expose the terminal hydroxyl group, which can also function as a hydrophilic head group, particularly in nonionic surfactants.

The ability to introduce a defined hydrophobic chain with a protected hydrophilic group at the other end makes this compound a useful building block for creating novel surfactants with tailored properties for applications in areas such as emulsification, detergency, and drug delivery.

Utilization in Novel Organic Reaction Methodologies

While not extensively documented as a central component in the development of entirely new reaction classes, the reactivity of this compound makes it a suitable substrate for a variety of modern organic transformations. Its primary role in this context is as an alkylating agent in cross-coupling reactions. The carbon-bromine bond can participate in reactions catalyzed by transition metals such as palladium, nickel, or copper, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, this compound could be employed as a test substrate in the development of new cross-coupling protocols that aim to improve reaction efficiency, expand substrate scope, or achieve milder reaction conditions. The presence of the ether linkage provides a functional group that must be tolerated by the catalytic system, offering a measure of the reaction's functional group compatibility. The development of novel organometallic reagents and their subsequent reaction with electrophiles like this compound is another area where this compound can find application in advancing synthetic methodologies.

Exploration in Cascade and Domino Reactions

Cascade and domino reactions, characterized by a series of intramolecular transformations initiated by a single event, offer an elegant and efficient approach to the synthesis of complex molecular architectures. The distinct reactivity of the two functional groups in this compound makes it a candidate for initiating such sequences.

While specific, documented examples of this compound in cascade reactions are not prevalent in readily accessible literature, its structural motifs suggest theoretical applications. For instance, the alkyl bromide moiety can undergo nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions. The resulting intermediate could then be subjected to conditions that trigger a subsequent reaction involving the tert-butoxy group, such as acid-catalyzed deprotection to reveal a primary alcohol, which could then participate in an intramolecular cyclization or condensation.

Table 1: Hypothetical Cascade Reaction Initiated by this compound

StepReagent/CatalystTransformationIntermediate/Product
1Nucleophile (e.g., a carbanion)Nucleophilic substitution at the C-Br bondAlkylated octane derivative
2Strong Acid (e.g., Trifluoroacetic acid)Deprotection of the tert-butyl etherPrimary alcohol
3Intramolecular reaction conditionsCyclization to form a cyclic ether or lactoneFused or spirocyclic product

The success of such a cascade would be highly dependent on the careful selection of reagents and reaction conditions to ensure the desired sequence of events occurs without premature reaction of the protected alcohol.

Mechanistic Probes in Organic Reactions

The differential reactivity and the long, flexible octyl chain of this compound could theoretically be exploited to probe the mechanisms of certain organic reactions. Its utility as a mechanistic probe would stem from its ability to report on the steric and electronic environment of a reaction or to act as a "tether" in studying intramolecular processes.

For example, in reactions where the rate or outcome is sensitive to steric hindrance, the bulky tert-butoxy group at one end of the long alkyl chain could be used to understand the spatial requirements of a catalyst's active site or the transition state of a reaction. By comparing the reactivity of this compound with that of simpler alkyl bromides like 1-bromooctane, researchers could infer the degree of steric congestion around the reaction center.

Furthermore, the eight-carbon chain could serve as a flexible spacer in studies of intramolecular reactions. By attaching a reactive moiety to the tert-butoxy end (after deprotection), the propensity for the bromide end to react intramolecularly could provide insights into the effective molarity and the geometric constraints of cyclization reactions.

Table 2: Potential Applications of this compound as a Mechanistic Probe

Reaction Type StudiedRole of this compoundInformation Gained
Metal-catalyzed cross-couplingSteric probeInfluence of bulky substituents on catalytic activity and selectivity.
Intramolecular cyclizationFlexible tetherDetermination of effective molarity and ring-chain tautomerism equilibria.
Nucleophilic substitutionSubstrate with a non-participating bulky groupElucidation of the role of remote steric effects on reaction rates.

Despite these potential applications, it is important to note that specific research detailing the use of this compound as a mechanistic probe is not widely reported. The insights provided here are based on the structural and chemical properties of the molecule and its potential to contribute to the understanding of complex reaction mechanisms.

Analytical and Spectroscopic Characterization in Research of 1 Bromo 8 Tert Butoxy Octane Derivatives

Spectroscopic Confirmation of Reaction Intermediates and Products

Spectroscopy is a fundamental tool in synthetic organic chemistry for the elucidation of molecular structures. For derivatives of 1-bromo-8-(tert-butoxy)octane, techniques such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are routinely employed to provide detailed structural information.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample at different frequencies, a unique spectral fingerprint is generated. In the context of this compound and its derivatives, IR spectroscopy is crucial for confirming the presence of key bonds and for monitoring their transformation during a chemical reaction.

The spectrum of the parent compound, this compound, is characterized by several key absorption bands:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are indicative of the sp³ hybridized C-H bonds of the octane (B31449) chain and the tert-butyl group. academyart.edu

C-O Stretching: A strong, distinct band in the 1000-1300 cm⁻¹ range signifies the C-O-C stretch of the ether linkage. academyart.edulibretexts.org Aliphatic ethers typically show a prominent C-O stretch at about 1120 cm⁻¹. youtube.comblogspot.com

C-Br Stretching: The presence of the bromo-functional group is confirmed by an absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

When this compound undergoes a substitution reaction at the C-Br bond, IR spectroscopy provides clear evidence of the transformation. For instance, if the bromine is replaced by a hydroxyl group (-OH) to form an alcohol, a new, strong, and broad absorption band will appear in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch. Concurrently, the C-Br absorption would disappear, confirming the success of the reaction.

Table 1: Characteristic Infrared Absorption Frequencies for this compound and Potential Derivatives

Functional Group Bond Characteristic Absorption (cm⁻¹) Significance
Alkane C-H (stretch) 2850 - 3000 Confirms the hydrocarbon backbone.
Ether C-O (stretch) 1000 - 1300 Confirms the tert-butoxy (B1229062) ether group. academyart.edulibretexts.org
Alkyl Halide C-Br (stretch) 500 - 600 Confirms the terminal bromine atom.
Alcohol (Product) O-H (stretch) 3200 - 3600 (broad) Appears upon substitution of Br with OH.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

For this compound (Molecular Formula: C₁₂H₂₅BrO), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would appear as a pair of peaks of nearly equal intensity, due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. youtube.com This results in an M⁺ peak and an M+2 peak. The monoisotopic mass of the compound is approximately 264.11 g/mol , so these peaks would be observed at m/z 264 and 266. uni.lu

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for derivatives of this compound include:

Loss of a tert-butyl group: A common fragmentation for tert-butyl ethers is the cleavage of the C-O bond to form a very stable tert-butyl carbocation, (CH₃)₃C⁺, which results in a prominent peak at m/z 57. pearson.com

Loss of a bromine atom: Cleavage of the C-Br bond results in the loss of a bromine radical (·Br), leading to a fragment corresponding to the remaining C₁₂H₂₅O⁺ cation. youtube.com

Alpha-Cleavage: Fragmentation can occur at the C-C bond adjacent (alpha) to the ether oxygen. miamioh.edu

Chain Cleavage: The long octane chain can fragment, producing a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

When a reaction product is analyzed, the mass spectrum will reflect the change in molecular weight. For example, if the bromine atom (mass ~79/81) is replaced by a methoxy (B1213986) group (-OCH₃, mass 31), the new molecular ion peaks will be observed at a lower m/z value, and the characteristic M/M+2 bromine pattern will be absent.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Ion Structure / Identity Fragmentation Pathway
264 / 266 [C₁₂H₂₅BrO]⁺ Molecular Ion (M⁺ / M+2)
249 / 251 [C₁₁H₂₂BrO]⁺ Loss of methyl radical (·CH₃)
185 [C₁₂H₂₅O]⁺ Loss of bromine radical (·Br) youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

For the starting material, This compound , the ¹H NMR spectrum would show distinct signals corresponding to each unique proton environment:

A sharp singlet at approximately 1.1-1.2 ppm, integrating to 9 protons, represents the three equivalent methyl groups of the tert-butyl moiety.

A triplet at approximately 3.4 ppm is characteristic of the two protons on the carbon adjacent to the bromine atom (-CH₂Br). chemicalbook.com

A triplet around 3.3 ppm corresponds to the two protons on the carbon adjacent to the ether oxygen (-CH₂O-). libretexts.org

A series of multiplets between 1.2 and 1.9 ppm would account for the remaining 12 protons of the central methylene (B1212753) groups in the octane chain. chemicalbook.com

When this compound is converted to a downstream product, the NMR spectrum changes predictably. Consider the synthesis of 9-(tert-butoxy)nonanenitrile via substitution of the bromide with a cyanide group (-CN). The key changes in the ¹H NMR spectrum would be:

The disappearance of the triplet at ~3.4 ppm (corresponding to -CH₂Br).

The appearance of a new triplet, shifted upfield to approximately 2.3-2.4 ppm, corresponding to the protons on the carbon now adjacent to the electron-withdrawing nitrile group (-CH₂CN).

Similarly, the ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a distinct peak. The carbons directly bonded to electronegative atoms (Br and O) are the most deshielded (shifted furthest downfield). docbrown.info Upon substitution, the chemical shift of the terminal carbon (C1) would shift significantly, confirming the identity of the new functional group.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for a Hypothetical Reaction Product

Compound Proton Environment Predicted δ (ppm) Multiplicity Integration
This compound (CH₃)₃C- ~1.2 Singlet 9H
-CH₂-Br ~3.4 Triplet 2H
-CH₂-O- ~3.3 Triplet 2H
-(CH₂)₆- ~1.2 - 1.9 Multiplet 12H
9-(tert-butoxy)nonanenitrile (CH₃)₃C- ~1.2 Singlet 9H
-CH₂-CN ~2.3 Triplet 2H
-CH₂-O- ~3.3 Triplet 2H

Chromatographic Methods for Purity Assessment in Synthetic Research

Chromatography is essential for separating the components of a reaction mixture, allowing for the isolation of the desired product and the assessment of its purity. For compounds like this compound and its derivatives, which are often non-polar and have moderate volatility, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

Gas Chromatography (GC): This technique is well-suited for separating volatile and thermally stable compounds. The sample is vaporized and passed through a long capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. For a long-chain molecule like this compound, a temperature program would be used, gradually increasing the column temperature to ensure elution in a reasonable time. Purity is determined by integrating the area of the peaks in the resulting chromatogram; a pure sample would ideally show a single major peak. GC is often coupled with Mass Spectrometry (GC-MS), providing both separation and identification simultaneously. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Given the relatively non-polar nature of this compound, a reversed-phase HPLC method is most appropriate. pharmaguru.cojordilabs.com In this setup, a non-polar stationary phase (such as C8 or C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). libretexts.orgpharmaknowledgeforum.com More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. Purity is assessed by the relative area of the product peak, often detected using a UV detector if the derivative contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Table 4: Typical Chromatographic Conditions for Purity Analysis

Technique Stationary Phase / Column Mobile Phase / Carrier Gas Detection Method
Gas Chromatography (GC) 5% Phenyl Polysiloxane (e.g., DB-5) Helium or Hydrogen Flame Ionization (FID) or Mass Spectrometry (MS)

| High-Performance Liquid Chromatography (HPLC) | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water Gradient | UV-Vis, ELSD, or Mass Spectrometry (MS) |

Theoretical and Computational Studies on 1 Bromo 8 Tert Butoxy Octane

Quantum Chemical Calculations for Conformational Analysis

The conformational landscape of 1-bromo-8-(tert-butoxy)octane is complex due to the rotational freedom of the eight-carbon chain and the presence of the sterically demanding tert-butoxy (B1229062) group. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying the stable conformers and determining their relative energies. nii.ac.jpnih.govchemrxiv.orgchemrxiv.org

The long octane (B31449) chain can adopt numerous conformations, ranging from fully extended (all-trans) to various folded or gauche arrangements. The presence of the terminal bromo and tert-butoxy groups significantly influences the conformational preferences. The bulky tert-butyl group, in particular, restricts the rotational freedom in its vicinity to minimize steric hindrance.

Computational studies on similar long-chain alkanes and molecules with bulky substituents have shown that the lowest energy conformers often adopt a staggered arrangement to relieve torsional strain. For this compound, it is anticipated that the most stable conformers will exhibit a largely extended alkyl chain to minimize intramolecular non-bonded interactions. However, gauche interactions may be present, leading to a variety of low-energy structures.

A systematic conformational search followed by geometry optimization and frequency calculations using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) would typically be employed to locate the various energy minima on the potential energy surface. nii.ac.jp The relative energies of these conformers can then be used to calculate their Boltzmann population at a given temperature, providing a picture of the conformational ensemble.

Table 1: Calculated Relative Energies and Boltzmann Population of Hypothetical Conformers of this compound at 298.15 K

ConformerDescriptionRelative Energy (kcal/mol)Boltzmann Population (%)
1 Extended chain, anti-periplanar C-C-C-O0.0045.2
2 Gauche interaction near the tert-butoxy group0.5021.8
3 Extended chain, gauche C-C-C-Br0.7513.5
4 Folded chain conformation1.205.8
5 Multiple gauche interactions1.503.2

Note: This data is hypothetical and serves as an illustrative example of what a conformational analysis might reveal.

DFT Studies on Reaction Pathways and Transition States

Density Functional Theory is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. A key reaction for this molecule is nucleophilic substitution at the carbon atom bonded to the bromine, following an S(_N)2 mechanism. DFT calculations can elucidate the potential energy surface for such reactions, identifying the transition state and calculating the activation energy. researchgate.netnih.gov

For an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromine). This leads to a pentacoordinate transition state where the nucleophile and the leaving group are partially bonded to the carbon atom. The bulky tert-butoxy group, although distant from the reaction center, can influence the reaction pathway through long-range steric and electronic effects.

Computational studies on S(_N)2 reactions of bromoalkanes have shown that the nature of the nucleophile, the solvent, and the substituents on the alkyl chain all affect the reaction barrier. researchgate.netnih.gov For this compound, the long, flexible chain could potentially fold back, creating a more sterically hindered environment around the reaction center, which would increase the activation energy.

DFT calculations, often using a functional like B3LYP or M06-2X with a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)), can be used to model the reaction pathway. nih.gov By locating the transition state structure and performing frequency calculations, one can confirm that it is a true first-order saddle point (characterized by one imaginary frequency) and calculate the activation enthalpy and entropy.

Table 2: Hypothetical DFT Calculated Activation Barriers for the S(_N)2 Reaction of this compound with Hydroxide Ion

ParameterGas PhaseAcetonitrile (B52724) (PCM)Water (PCM)
Activation Enthalpy (ΔH, kcal/mol) 18.522.124.3
Activation Gibbs Free Energy (ΔG, kcal/mol) 23.826.528.1
Imaginary Frequency (cm) -350-385-410

Note: This data is hypothetical and illustrates the expected trend of increasing activation energy with solvent polarity for an S(_N)2 reaction with an anionic nucleophile.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations are a powerful computational technique to study the explicit interactions between a solute and solvent molecules and their effect on chemical reactivity. easychair.org For this compound, MD simulations can provide a detailed picture of the solvation structure and how it influences the conformational dynamics and reaction pathways.

In a chemical reaction, the solvent can play a crucial role by stabilizing or destabilizing the reactants, transition state, and products. For the S(_N)2 reaction of this compound with a charged nucleophile, polar protic solvents like water or ethanol can solvate the nucleophile through hydrogen bonding, which can stabilize the reactant but also increase the activation energy as these solvent-solute interactions need to be broken for the reaction to proceed. youtube.com Polar aprotic solvents, such as acetone or DMSO, can also significantly influence the reaction rate.

MD simulations can be used to compute the potential of mean force (PMF) along a reaction coordinate, which provides the free energy profile of the reaction in a specific solvent. This allows for a more realistic representation of the solvent environment compared to implicit solvent models used in quantum chemical calculations. easychair.org

Furthermore, MD simulations can reveal how the flexible alkyl chain and the bulky tert-butoxy group of this compound interact with different solvents. For instance, in a nonpolar solvent, the alkyl chain may adopt more folded conformations due to hydrophobic effects, which could impact the accessibility of the reactive C-Br bond. In a polar solvent, the ether oxygen of the tert-butoxy group can act as a hydrogen bond acceptor, influencing the local solvent structure.

Table 3: Hypothetical Solvation Free Energies of Reactants and Transition State for the S(_N)2 Reaction of this compound with Cl

SpeciesSolventSolvation Free Energy (kcal/mol)
This compound Water-2.5
Cl Water-78.3
[Cl---C---Br] Transition State Water-65.1
This compound DMSO-3.1
Cl DMSO-70.5
[Cl---C---Br] Transition State DMSO-62.8

Note: This data is hypothetical and illustrates how MD simulations can quantify the differential solvation of reactants and the transition state, which is key to understanding solvent effects on reaction rates.

Future Research Directions and Potential Innovations

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for 1-bromo-8-(tert-butoxy)octane and similar long-chain bifunctional molecules often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research will prioritize the development of more efficient and environmentally benign synthetic routes, aligning with the principles of green chemistry.

Key areas of innovation will include the exploration of catalytic C-H functionalization of octane (B31449) derivatives. This approach could potentially allow for the direct and selective introduction of the bromo and tert-butoxy (B1229062) groups, minimizing the number of synthetic steps and reducing byproduct formation. Furthermore, the development of novel catalytic systems for the Williamson ether synthesis, a common method for preparing the tert-butoxy ether linkage, is a promising avenue. The use of solid-supported catalysts or phase-transfer catalysts could enhance reaction efficiency and simplify product purification.

Another critical focus will be the use of renewable starting materials and greener solvents. Research into bio-based sources for the octane backbone and the replacement of hazardous organic solvents with more sustainable alternatives like water, ionic liquids, or supercritical fluids will be crucial. The goal is to create a cradle-to-grave sustainable process for the production of this compound.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesPotential Challenges
Catalytic C-H Functionalization High atom economy, fewer synthetic steps.Achieving high regioselectivity and chemoselectivity.
Improved Williamson Ether Synthesis Milder reaction conditions, easier catalyst recovery.Catalyst deactivation and leaching.
Bio-based Feedstocks Reduced reliance on fossil fuels, lower carbon footprint.Availability and cost of starting materials, process optimization.
Green Solvents Reduced environmental impact, improved safety.Solubility of reactants, reaction kinetics.

Exploration of Novel Reactivity Patterns for the Bromine and tert-Butoxy Functionalities

The presence of two distinct functional groups, a primary alkyl bromide and a sterically hindered tert-butoxy ether, within the same molecule imparts unique reactivity to this compound. Future research will delve deeper into understanding and exploiting these reactivity patterns to forge new chemical bonds and construct complex molecular architectures.

A key area of investigation will be the chemoselective functionalization of either the bromo or the tert-butoxy group. The primary alkyl bromide is susceptible to nucleophilic substitution and can participate in a variety of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. The tert-butoxy group, on the other hand, is a robust protecting group for the hydroxyl functionality but can be cleaved under specific acidic conditions to reveal the alcohol.

Future studies will aim to develop orthogonal reaction conditions that allow for the selective transformation of one functional group while leaving the other intact. This will enable the sequential and controlled introduction of different functionalities, making this compound a powerful tool for the synthesis of complex target molecules. Furthermore, the investigation of intramolecular reactions, where the two functional groups interact to form cyclic structures, could lead to the discovery of novel heterocyclic compounds.

Expansion of Applications in Chemical Biology and Material Science Research

The unique structural features of this compound make it an attractive candidate for applications in the burgeoning fields of chemical biology and materials science. Its long alkyl chain provides a hydrophobic spacer, while the two functional groups offer handles for conjugation to biomolecules or incorporation into polymeric materials.

In chemical biology, this compound can be utilized as a linker for the development of chemical probes and bifunctional molecules. libretexts.org For instance, it can be used to connect a targeting moiety that binds to a specific protein with a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, for imaging and detection purposes. nih.gov The tert-butoxy group can mask a hydroxyl group that, upon deprotection, could be crucial for biological activity or further modification.

In materials science, the bifunctional nature of this compound allows for its use as a monomer or cross-linking agent in the synthesis of novel polymers. The bromo group can be converted to a polymerizable functionality, such as an acrylate (B77674) or a styrenic group, while the tert-butoxy group can be deprotected to introduce hydroxyl groups that can participate in hydrogen bonding and influence the material's properties. This could lead to the development of new materials with tailored properties, such as stimuli-responsive polymers or functional coatings.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and functionalization of this compound with modern technologies like flow chemistry and automated synthesis platforms promises to accelerate research and development in this area. nih.govnih.gov

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. nih.govnih.gov Developing flow-based protocols for the synthesis of this compound and its subsequent reactions would enable a more efficient and scalable production process. nih.gov This would also facilitate the optimization of reaction conditions and the rapid generation of derivatives for screening purposes.

Automated synthesis platforms, which combine robotics with sophisticated software, can further streamline the synthesis and purification of this compound and its analogs. researchgate.net These platforms can perform reactions in a high-throughput manner, allowing for the rapid exploration of a wide range of reaction parameters and the generation of libraries of compounds for biological or materials science applications. The integration of artificial intelligence and machine learning algorithms with these platforms could further accelerate the discovery of new reactions and applications for this versatile chemical compound.

Q & A

Basic: What are the established synthetic routes for 1-bromo-8-(tert-butoxy)octane, and how can reaction conditions be optimized for high yield?

Answer:
The compound is synthesized via bromination of 1,8-octanediol using HBr, followed by etherification with 2-methylpropene in the presence of Amberlyst H15 as a catalyst. This two-step process achieves a 95% yield in the etherification step. Optimization involves controlling stoichiometry (1:1 molar ratio of 8-bromo-1-octanol to 2-methylpropene) and catalyst loading (5-10 wt% Amberlyst H15). Reaction temperature (40-60°C) and duration (4-6 hours) are critical to minimize side reactions like oligomerization .

Basic: How does the tert-butoxy group influence the reactivity of the bromine atom in nucleophilic substitution reactions?

Answer:
The electron-donating tert-butoxy group reduces the electrophilicity of the adjacent carbon bearing the bromine, slowing SN2 reactivity. To enhance reactivity, polar aprotic solvents (e.g., DMF, acetone) and elevated temperatures (60-80°C) are recommended. For example, substitution with sodium iodide in acetone at 60°C achieves >90% conversion to the iodo derivative, as demonstrated in analogous systems . Steric hindrance from the tert-butyl group may favor SN1 mechanisms in protic solvents, though this requires careful pH control to avoid elimination .

Advanced: What competing reaction pathways arise when using organometallic reagents with this compound, and how can selectivity be controlled?

Answer:
Organometallic reagents (e.g., Grignard or organocopper reagents) can trigger elimination (E2) due to the β-hydrogen’s proximity to the bromine. To suppress elimination:

  • Use bulky organocopper reagents (e.g., Gilman reagents) at low temperatures (-78°C).
  • Employ catalytic copper(I) to stabilize intermediates, as seen in radical carboamination reactions involving tert-butoxy radicals .
  • Add chelating agents (e.g., HMPA) to modulate reagent nucleophilicity. For example, coupling with (Z)-1-iodopropene using organocopper intermediates yields alkenes with 70% efficiency .

Advanced: How does the steric bulk of the tert-butoxy group affect the compound’s utility in multi-step syntheses, such as pheromone production?

Answer:
The tert-butoxy group acts as a robust protecting group, enabling selective deprotection in later stages. For instance, in pheromone synthesis, FeCl2-mediated cleavage of the tert-butoxy group proceeds without affecting adjacent double bonds or ester functionalities. This selectivity is critical for constructing complex lipid architectures. Comparative studies with tetrahydropyranyl (THP) ethers show tert-butoxy’s superior stability under acidic conditions but lower resistance to strong Lewis acids like BF3 .

Basic: What analytical techniques are critical for characterizing this compound and verifying purity?

Answer:

  • NMR Spectroscopy: 1H NMR shows distinct tert-butyl signals at δ ~1.2 ppm (singlet, 9H) and bromine-induced deshielding of adjacent methylene protons (δ ~3.4 ppm). 13C NMR confirms the ether linkage (C-O at ~70 ppm) .
  • GC-MS: Monitors purity (>95%) and detects trace elimination byproducts (e.g., octene derivatives).
  • Elemental Analysis: Validates bromine content (theoretical Br%: 23.4%) to confirm stoichiometry .

Advanced: Under oxidative conditions, does the tert-butoxy group undergo degradation, and how does this impact reaction design?

Answer:
The tert-butoxy group is stable to mild oxidants (e.g., KMnO4 in neutral aqueous conditions) but degrades under strong acidic oxidants (e.g., CrO3/H2SO4), leading to cleavage or tert-butyl alcohol formation. For oxidation-sensitive syntheses, alternative protecting groups (e.g., benzyl or THP ethers) are recommended. In cases where tert-butoxy is retained, ozonolysis or peroxide-free conditions should be used to avoid radical-mediated decomposition .

Advanced: How do solvent polarity and temperature affect the regioselectivity of elimination vs. substitution in reactions involving this compound?

Answer:

  • Polar Solvents (e.g., DMSO): Favor SN2 substitution by stabilizing transition states. At 80°C, substitution dominates (90% yield with NaN3).
  • Nonpolar Solvents (e.g., THF): Promote E2 elimination at higher temperatures (>100°C), forming 1,7-octadiene as a major byproduct.
  • Base Strength: Weak bases (e.g., K2CO3) favor substitution, while strong bases (e.g., t-BuOK) drive elimination. Kinetic studies recommend DBU as a mediator for balancing selectivity .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Distillation: Fractional distillation under reduced pressure (bp ~120°C at 10 mmHg) separates the product from unreacted diol or oligomers.
  • Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) eluent resolves tert-butoxy derivatives from brominated impurities.
  • Crystallization: Low-temperature recrystallization in ethanol removes polar byproducts, achieving >98% purity .

Advanced: What are the implications of isotopic labeling (e.g., deuterium at the α-position) on mechanistic studies of this compound?

Answer:
Deuterium labeling at the α-carbon (adjacent to bromine) enables kinetic isotope effect (KIE) studies to distinguish SN1 vs. SN2 mechanisms. A KIE >1 indicates significant C-Br bond cleavage in the rate-determining step (SN1), while KIE ≈1 supports concerted SN2 pathways. Such studies reveal that in DMF, SN2 dominates (KIE ~1.1), whereas in ethanol/water, partial SN1 character emerges (KIE ~1.5) .

Advanced: How does this compound compare to its chloro or iodo analogs in cross-coupling reactions?

Answer:

  • Reactivity: Iodo analogs react faster in Stille or Suzuki couplings but are less stable. Bromo derivatives offer a balance between reactivity and shelf life.
  • Byproduct Formation: Chloro analogs require harsher conditions (e.g., Pd(OAc)2, 100°C) and produce more elimination byproducts.
  • Yield: Bromo derivatives achieve 70-80% yields in copper-catalyzed couplings, while iodo analogs reach 85-90% but necessitate strict anhydrous conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.